(5-Benzoyl-5-phenylpentyl)triethylammonium iodide
Description
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide is a quaternary ammonium salt characterized by a pentyl backbone substituted with benzoyl (C₆H₅CO-) and phenyl (C₆H₅-) groups at the 5-position, coupled with a triethylammonium (N⁺(C₂H₅)₃) moiety and an iodide counterion. Its molecular formula is C₂₇H₃₀INO₂, combining aromatic, carbonyl, and charged functional groups. The compound’s synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or deprotection under controlled acidic conditions (e.g., using dilute HCOOH to minimize side reactions) .
Properties
CAS No. |
38940-51-1 |
|---|---|
Molecular Formula |
C24H34INO |
Molecular Weight |
479.4 g/mol |
IUPAC Name |
triethyl-(6-oxo-5,6-diphenylhexyl)azanium;iodide |
InChI |
InChI=1S/C24H34NO.HI/c1-4-25(5-2,6-3)20-14-13-19-23(21-15-9-7-10-16-21)24(26)22-17-11-8-12-18-22;/h7-12,15-18,23H,4-6,13-14,19-20H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FXDHBUYBUCTBQD-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzoyl-5-phenylpentyl)triethylammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method includes the reaction of (5-benzoyl-5-phenylpentyl)amine with triethylamine and iodomethane under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Benzoyl-5-phenylpentyl)triethylammonium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, potentially disrupting membrane integrity and leading to cell lysis. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Differences:
- Ammonium Group Effects : Replacing trimethylammonium with triethylammonium increases molar volume by ~45 cm³/mol (observed in esters/ketones) . This steric bulk may reduce membrane permeability compared to trimethylammonium analogues.
- Basicity : Triethylammonium derivatives exhibit lower basicity than trimethylammonium counterparts due to electronic and conformational differences (e.g., trans vs. gauche configurations in ethoxyethyl derivatives) .
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